molecular formula C16H12N4OS2 B2858544 N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea CAS No. 866144-01-6

N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea

Cat. No.: B2858544
CAS No.: 866144-01-6
M. Wt: 340.42
InChI Key: RQHAZFGTLKNKIX-UHFFFAOYSA-N
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Description

N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea is a heterocyclic compound that features a thiourea moiety linked to a benzoyl group and a pyrimidinyl-thienyl system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea typically involves the reaction of benzoyl chloride with thiourea derivatives under controlled conditions. One common method includes the following steps:

    Preparation of Benzoyl Chloride: Benzoic acid is reacted with thionyl chloride (SOCl₂) to form benzoyl chloride.

    Formation of Thiourea Derivative: The benzoyl chloride is then reacted with a thiourea derivative containing the pyrimidinyl-thienyl system under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or pyrimidinyl-thienyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea: Similar in structure but with different substituents on the thiourea moiety.

    Thiophene Derivatives: Compounds containing the thiophene ring system with various biological activities.

    Pyrimidine Derivatives: Compounds with the pyrimidine ring system, known for their diverse pharmacological properties.

Uniqueness

N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea is unique due to its specific combination of benzoyl, thiourea, pyrimidinyl, and thienyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-thiophen-2-ylpyrimidin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-14(11-5-2-1-3-6-11)19-16(22)20-15-17-9-8-12(18-15)13-7-4-10-23-13/h1-10H,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHAZFGTLKNKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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